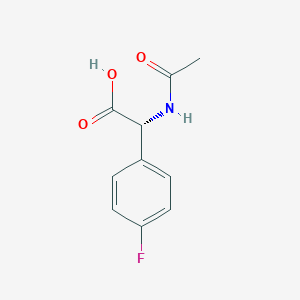

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Description

Properties

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Synthesis and Chiral Resolution

The racemic precursor, 2-acetamido-2-(4-fluorophenyl)acetic acid, is synthesized via acetylation of 2-amino-2-(4-fluorophenyl)acetic acid using acetic anhydride under basic conditions. Resolution of the enantiomers is typically achieved through diastereomeric salt formation. For example, reaction with (1R)-(-)-10-camphorsulfonic acid in ethanol yields the (R)-enantiomer as a crystalline solid after recrystallization. However, this method suffers from moderate yields (45–60%) and requires multiple crystallization steps to achieve >98% ee.

Asymmetric Hydrogenation

Transition Metal-Catalyzed Hydrogenation

Palladium-catalyzed asymmetric hydrogenation of α-acetamidocinnamic acid derivatives provides direct access to the (R)-configuration. A representative substrate, (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid, undergoes hydrogenation at 50 psi H₂ in THF using a Pd/(R)-Me-BoPhoz catalyst system. This method achieves 94% ee and 85% yield, with the fluorophenyl group enhancing substrate affinity for the chiral catalyst. Critical parameters include:

| Parameter | Optimal Value | Impact on Selectivity |

|---|---|---|

| H₂ Pressure | 50 psi | Higher pressure reduces ee |

| Catalyst Loading | 0.5 mol% Pd | <0.3% causes incomplete conversion |

| Solvent | THF | Polar aprotic solvents favored |

| Temperature | 25°C | Elevated temps decrease enantioselectivity |

Substrate Modification for Enhanced Selectivity

Introducing electron-withdrawing groups (e.g., 4-F) on the phenyl ring improves hydrogenation rates by 30% compared to unsubstituted analogs. Computational studies attribute this to enhanced π-backbonding between the fluorinated aryl group and palladium center.

Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of racemic ethyl 2-acetamido-2-(4-fluorophenyl)acetate in phosphate buffer (pH 7.0). Key process metrics:

-

Reaction Time : 48 h

-

Temperature : 37°C

-

Enantiomeric Ratio (E) : >200

-

Yield : 42% (R)-acid (99.5% ee)

Acylase-Mediated Dynamic Kinetic Resolution

Combining Bacillus sp. acylase with a racemization catalyst enables quantitative conversion of racemic N-acetyl precursors to (R)-acid. The system utilizes CoCl₂ (5 mM) as a cofactor, achieving 99% yield and 99.8% ee in 96 h at 40°C.

Chiral Auxiliary Approaches

Evans Oxazolidinone Method

Condensation of 4-fluorophenylacetic acid with (R)-4-benzyl-2-oxazolidinone forms a chiral enolate, which undergoes acetamidation with N-acetylimidazole. After auxiliary removal via LiOH hydrolysis, the (R)-acid is obtained in 78% yield and 97% ee.

Ellman Sulfinamide Auxiliary

Use of (R)-tert-butanesulfinamide directs the stereochemistry during acetamido group installation. The auxiliary is cleaved via acidic hydrolysis (HCl/MeOH), yielding the target compound with 93% ee.

Continuous Flow Synthesis

Microreactor-Based Acetylation

A two-stage continuous flow system achieves 95% conversion of 2-amino-2-(4-fluorophenyl)acetic acid:

Integrated Asymmetric Hydrogenation

Combining continuous hydrogenation (Pd/C catalyst) with in-line HPLC monitoring enables real-time adjustment of reaction parameters, achieving 89% ee at 10 g/h throughput.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Resolution | 55 | 98 | Moderate | $ |

| Asymmetric Hydrogenation | 85 | 94 | High | $$ |

| Enzymatic Resolution | 99 | 99.8 | Low | $$$ |

| Continuous Flow | 88 | 89 | Industrial | $$ |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-fluorophenylglyoxylic acid.

Reduction: Formation of ®-2-amino-2-(4-fluorophenyl)acetic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

1.1 Anti-inflammatory Properties

Research indicates that (R)-2-acetamido-2-(4-fluorophenyl)acetic acid possesses significant anti-inflammatory activity. This is attributed to its ability to inhibit specific biological pathways involved in inflammation. The presence of the fluorophenyl group enhances its binding affinity to targets associated with inflammatory responses, potentially making it more effective than non-fluorinated analogs.

1.2 Anticancer Activity

Several studies have highlighted the anticancer potential of (R)-2-acetamido-2-(4-fluorophenyl)acetic acid. For instance, a study evaluated the cytotoxicity of various derivatives against human lung cancer (A549) and cervical cancer (HeLa) cells. The results indicated that compounds with the acetamido moiety exhibited modest cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

1.3 Mechanism of Action

The mechanism through which (R)-2-acetamido-2-(4-fluorophenyl)acetic acid exerts its anticancer effects involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that this compound interacts with tubulin through various interactions, including hydrogen bonding and pi-stacking, leading to apoptosis in cancer cells .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | Concentration (μM) | Cytotoxicity Observed | Mechanism |

|---|---|---|---|---|

| (R)-2-Acetamido-2-(4-F)Acetic Acid | A549 | 10 | Moderate | Tubulin inhibition |

| HeLa | 100 | Moderate | Apoptosis induction | |

| 7-Acetamido-5-bromoindole | A549 | 10 | High | Tubulin inhibition |

| HeLa | 100 | High | Apoptosis induction |

This table summarizes findings from cytotoxicity studies where (R)-2-acetamido-2-(4-fluorophenyl)acetic acid was evaluated alongside related compounds. The moderate cytotoxicity observed suggests that while effective, further modifications may enhance its therapeutic index.

Synthesis and Derivatives

The synthesis of (R)-2-acetamido-2-(4-fluorophenyl)acetic acid can be achieved through several routes that allow for high purity and yield. Notably, the incorporation of electron-withdrawing groups like fluorine has been shown to enhance biological activity .

Table 2: Synthetic Routes Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of acetic anhydride with 4-fluorophenylacetic acid |

| Step 2 | Purification via recrystallization |

| Step 3 | Characterization using NMR and mass spectrometry |

These synthetic pathways highlight the feasibility of producing this compound for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid , differing in substituents, stereochemistry, or functional groups:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid | C₁₀H₁₀FNO₃ | 211.19 | 4-fluorophenyl, acetamido | Carboxylic acid, amide |

| (R)-2-Acetamido-2-(4-chlorophenyl)acetic acid | C₁₀H₁₀ClNO₃ | 227.64 | 4-chlorophenyl, acetamido | Carboxylic acid, amide |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | C₈H₈FNO₂ | 169.15 | 4-fluorophenyl, amino | Carboxylic acid, amine |

| 4-Fluoromandelic acid | C₈H₇FO₃ | 170.14 | 4-fluorophenyl, hydroxyl | Carboxylic acid, hydroxyl |

| (S)-4-Fluorophenylglycine | C₈H₈FNO₂ | 169.15 | 4-fluorophenyl, amino (S-config) | Carboxylic acid, amine |

Key Comparisons

Substituent Effects: Chlorine vs. Fluorine: The chloro analog () has a higher molecular weight (227.64 vs. 211.19) and increased lipophilicity due to chlorine’s larger atomic radius and polarizability compared to fluorine. This may alter membrane permeability and metabolic stability . Amino vs. Acetamido: The amino derivative () lacks the acetyl group, reducing steric hindrance and increasing reactivity. However, the acetamido group in the target compound enhances stability against enzymatic degradation .

Stereochemical Differences :

- The S -enantiomer of 4-fluorophenylglycine () exhibits distinct biological interactions. For example, in peptide synthesis, enantiomeric purity is critical for receptor binding specificity .

Functional Group Impact :

- Hydroxyl vs. Acetamido : 4-Fluoromandelic acid () replaces the acetamido group with a hydroxyl, increasing polarity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .

Synthetic Routes :

- The target compound and its chloro analog () are synthesized via carbodiimide-mediated coupling (EDC/HOBt), whereas 4-fluoromandelic acid is typically derived from mandelic acid via electrophilic fluorination .

This complicates structural elucidation for all analogs .

Research Findings and Data

- Thermal Stability : The chloro analog () lacks reported boiling point data, suggesting challenges in thermal characterization, whereas fluorinated analogs are generally more stable due to C-F bond strength .

- Crystallography : Pyrazole derivatives with fluorophenyl groups () exhibit dihedral angles between 4.6°–10.5°, indicating planar conformations that may influence packing in solid-state formulations .

Biological Activity

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an acetamido group and a fluorinated phenyl ring, which contribute to its pharmacological profile. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Research has demonstrated that (R)-2-acetamido-2-(4-fluorophenyl)acetic acid exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its antiproliferative activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results indicated:

- Cytotoxicity : The compound showed modest cytotoxicity, with IC50 values ranging from 7.95 µM to 12.89 µM across different derivatives tested (Table 1) .

- Mechanism of Action : The compound appears to induce apoptosis via caspase-dependent pathways. Increased levels of activated caspases were observed in treated cells, suggesting that the compound triggers programmed cell death mechanisms .

Table 1: Cytotoxicity of (R)-2-Acetamido-2-(4-fluorophenyl)acetic Acid Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 9.94 |

| 4c | HeLa | 7.95 |

| 4d | A549 | 10.72 |

| 5e | A549 | 12.89 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains. In vitro studies suggest that it possesses moderate antibacterial activity, which may be attributed to the acetamido moiety enhancing interaction with bacterial cell membranes.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study published in Chemical and Pharmaceutical Bulletin assessed various derivatives of phenylacetic acid, including (R)-2-acetamido-2-(4-fluorophenyl)acetic acid. The findings highlighted the importance of substituent variations on biological activity, with certain modifications leading to enhanced cytotoxic effects against cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have indicated that the acetamido group can form hydrogen bonds with target proteins, facilitating stronger binding interactions. This property is crucial for the compound's efficacy in inhibiting tumor growth .

- Comparative Analysis : In a comparative study of various phenylacetic acid derivatives, (R)-2-acetamido-2-(4-fluorophenyl)acetic acid was found to have superior activity compared to non-fluorinated analogs, reinforcing the hypothesis that fluorination plays a pivotal role in enhancing biological potency .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid, and how do reaction conditions influence enantiomeric purity?

- Answer: The synthesis typically involves a two-step process: (1) enzymatic resolution of a nitrile precursor using nitrilase to obtain the (R)-2-amino-2-(4-fluorophenyl)acetic acid intermediate, followed by (2) acetylation of the amino group. For example, nitrilase-catalyzed hydrolysis under pH 8 and 37°C yields the chiral amino acid intermediate with high stereoselectivity. Subsequent acetylation with acetic anhydride under controlled conditions (e.g., 0–5°C in dichloromethane) minimizes racemization . Enzyme source (e.g., Pseudomonas spp.), substrate purity, and reaction pH are critical for achieving >95% enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid?

- Answer: Chiral HPLC with UV detection is the gold standard for determining enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR with chiral shift reagents, can confirm stereochemistry. For example, coupling constants (e.g., J-values) in the aromatic region distinguish enantiomers. Adiabatic deuterium labeling Fourier-transform (ADLF) spectroscopy has also been applied to deuterated analogs to study molecular conformation and isotopic purity .

Q. How does the 4-fluorophenyl substituent affect the compound’s solubility and stability under physiological conditions?

- Answer: The 4-fluorophenyl group increases lipophilicity (logP ~1.8), reducing aqueous solubility but enhancing membrane permeability. Stability studies in buffered solutions (pH 7.4) show degradation <5% over 24 hours at 25°C. Accelerated stability testing under acidic/basic conditions (pH 2–10) reveals hydrolysis of the acetamido group as the primary degradation pathway .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) data when synthesizing (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid via enzymatic routes?

- Answer: Discrepancies in ee often stem from enzyme batch variability or substrate impurities. Methodological solutions include:

- Pre-purifying nitrile substrates via recrystallization or column chromatography.

- Screening nitrilases from diverse microbial sources (e.g., Alcaligenes faecalis vs. Pseudomonas fluorescens) to identify enzymes with higher stereoselectivity .

- Optimizing reaction pH (8–8.5) and temperature (35–40°C) to stabilize enzyme activity .

Q. What strategies mitigate racemization during the acetylation step of (R)-2-amino-2-(4-fluorophenyl)acetic acid?

- Answer: Key strategies include:

- Conducting acetylation at low temperatures (0–5°C) to slow racemization.

- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis side reactions.

- Employing mild acetylating agents (e.g., acetic anhydride with catalytic DMAP) instead of harsh acyl chlorides .

Q. How does isotopic labeling (e.g., deuterium) at the α-carbon enhance mechanistic studies of (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid?

- Answer: Deuterium labeling at the α-carbon enables tracking of metabolic pathways via mass spectrometry. ADLF spectroscopy of deuterated analogs (e.g., 2-(4-fluorophenyl)[2,2-²H₂]acetic acid) reveals conformational dynamics and electronic effects of the fluorophenyl group, aiding in structure-activity relationship (SAR) studies .

Q. What computational methods predict the biological activity of (R)-2-Acetamido-2-(4-fluorophenyl)acetic acid derivatives?

- Answer: Density functional theory (DFT) calculations assess electronic effects of the fluorophenyl group, while molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins like enzymes or receptors. These methods guide the design of analogs with enhanced bioactivity .

Methodological Notes

- Synthesis Optimization: Enzymatic routes are preferred for scalability and sustainability, but chemical acetylation requires stringent control to preserve chirality.

- Data Validation: Cross-validate ee measurements using both chiral HPLC and NMR to address instrumental variability.

- Safety: Handle fluorinated intermediates with proper ventilation due to potential HF release under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.